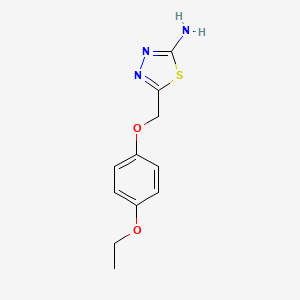
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethoxyphenol with appropriate thiadiazole precursors. One common method includes the use of thiosemicarbazide and ethyl chloroacetate, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13N3O2S |
|---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
5-[(4-ethoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S/c1-2-15-8-3-5-9(6-4-8)16-7-10-13-14-11(12)17-10/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI-Schlüssel |
QCKPSJOAKSARRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



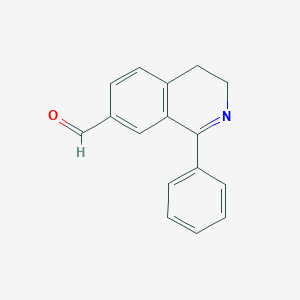
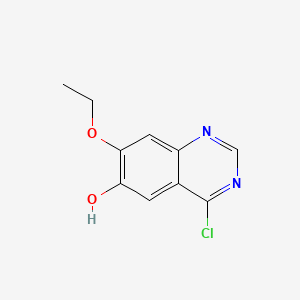
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
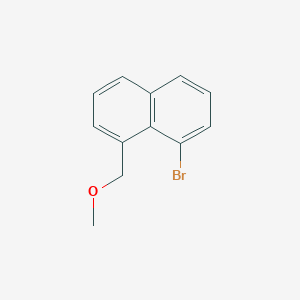
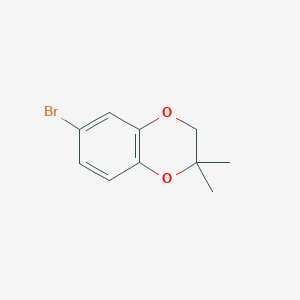


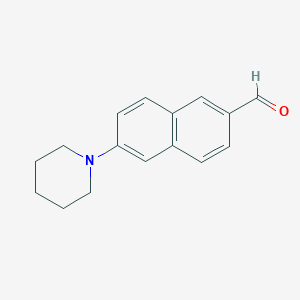
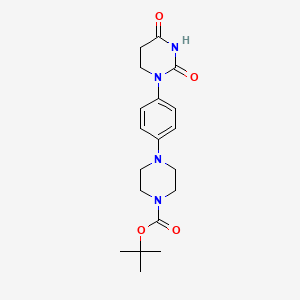
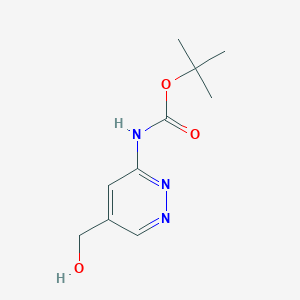

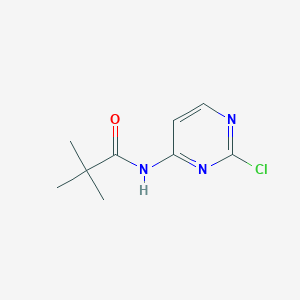
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
